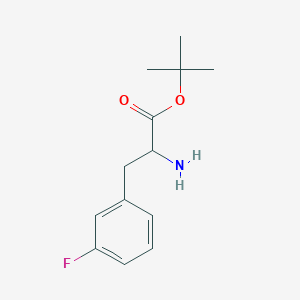

Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate

Description

Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate is a fluorinated amino acid derivative characterized by a tert-butyl ester group, an amino moiety at the α-position, and a 3-fluorophenyl substituent at the β-position of the propanoate backbone. This compound is of significant interest in medicinal chemistry due to the fluorine atom's ability to modulate electronic, steric, and metabolic properties, often enhancing bioavailability and target binding affinity compared to non-fluorinated analogs . Its structural framework is frequently utilized as a building block for synthesizing peptidomimetics or enzyme inhibitors, leveraging the fluorine's electron-withdrawing effects to fine-tune reactivity and stability.

Properties

Molecular Formula |

C13H18FNO2 |

|---|---|

Molecular Weight |

239.29 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-(3-fluorophenyl)propanoate |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3 |

InChI Key |

FNGZHCKWHLJNHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 3-fluorobenzaldehyde, and an appropriate amine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under mild conditions, with the use of catalysts such as palladium or nickel to facilitate the transformations.

Industrial Production Methods

In an industrial setting, the production of TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate is a chemical compound with a tert-butyl group, an amino group, and a fluorophenyl group. It is used in scientific research within chemistry, biology, medicine, and industry.

Scientific Research Applications

Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate has applications in scientific research, including:

- Chemistry It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

- Biology It is employed in studying enzyme mechanisms and protein-ligand interactions.

- Medicine It is investigated for its potential as a pharmaceutical intermediate and in drug discovery.

- Industry It is utilized in the production of specialty chemicals and materials.

This compound's biological activity has made it a compound of interest in medicinal chemistry. Research in this area includes its pharmacological properties, mechanisms of action, and relevant case studies. The fluorine atom in its structure can enhance lipophilicity and influence biological interactions.

Antitumor Activity

Studies have indicated that this compound has cytotoxic effects against various cancer cell lines. For example, studies involving the NCI-60 panel have shown selective cytotoxicity, particularly in leukemia and CNS cancer sub-panels.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | GI50 (μM) | Sensitivity |

|---|---|---|

| SF295 (CNS) | 1.5 | High |

| SK-OV-3 (Ovarian) | 2.0 | Moderate |

| MCF-7 (Breast) | 25.0 | Low |

The mechanism underlying the antitumor activity of this compound may involve the inhibition of tubulin polymerization, which leads to disrupted mitosis in cancer cells. Studies have shown that similar compounds inhibited tubulin polymerization at low concentrations. The compound's ability to interact with specific receptors could also play a role in its biological activity.

Selectivity for cancer cells over normal cells suggests a favorable therapeutic index. In vitro studies indicated that while it effectively reduced viability in cancer cells, it showed minimal toxicity towards non-transformed cells.

Case Studies

- Case Study 1: Breast Cancer Treatment A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 25 μM. Notably, the compound did not exhibit toxicity towards adjacent non-cancerous cells, highlighting its potential for targeted therapy.

- Case Study 2: Ovarian Cancer Efficacy In another investigation focusing on ovarian cancer cell lines such as SK-OV-3, this compound demonstrated enhanced cytotoxicity compared to conventional agents like cisplatin. The study reported a GI50 value significantly lower than that of cisplatin, indicating superior efficacy.

Mechanism of Action

The mechanism of action of TERT-BUTYL (2S)-2-AMINO-3-(3-FLUOROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

(a) Ortho vs. Meta Fluorine Substitution

- The meta-substituted analog (target compound) avoids this steric clash, offering improved synthetic accessibility and conformational flexibility for downstream applications .

(b) Fluorine vs. Trifluoromethyl Substitution

- tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate (): The trifluoromethyl group is bulkier and more electron-withdrawing than a single fluorine atom, significantly increasing lipophilicity (logP) and resistance to oxidative metabolism. However, this substitution may reduce solubility in aqueous systems compared to the 3-fluorophenyl derivative .

Aromatic Ring Functionalization

(a) Electron-Withdrawing vs. Electron-Donating Groups

- (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate (): The nitro group (-NO₂) at the para position strongly withdraws electrons, enhancing the compound's acidity (lower pKa of the amino group) and reactivity in nucleophilic substitutions. In contrast, the 3-fluorophenyl group in the target compound provides moderate electron withdrawal, balancing stability and reactivity for applications like peptide coupling .

(b) Bromine vs. Fluorine Substitution

- However, bromine may also confer higher toxicity and lower metabolic stability compared to fluorine .

Amino Acid Backbone Modifications

(a) Ester Group Variations

- Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (): The methyl ester group in this compound offers faster hydrolysis rates under basic conditions compared to the tert-butyl ester in the target compound, which is more resistant to cleavage, making the latter preferable for prolonged in vivo studies .

(b) Hydroxyl Group Incorporation

- tert-Butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate (): The para-hydroxyl group enhances hydrogen-bonding capacity and aqueous solubility but increases susceptibility to oxidation. The 3-fluorophenyl analog avoids this instability while retaining moderate polarity .

Spectroscopic Data

- 19F-NMR Shifts :

- 1H-NMR Amino Protons: Target compound: δ 1.41 ppm (tert-butyl), 3.01–3.09 ppm (CH₂) . 4-Hydroxyphenyl analog: δ 6.7–7.3 ppm (aromatic protons) .

Biological Activity

Tert-butyl 2-amino-3-(3-fluorophenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a tert-butyl group and a fluorophenyl moiety. The structural formula can be represented as follows:

This compound exhibits unique properties due to the fluorine atom, which can enhance lipophilicity and influence biological interactions.

Biological Activity

1. Antitumor Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving the NCI-60 panel, compounds similar to this compound demonstrated selective cytotoxicity, particularly in leukemia and CNS cancer sub-panels. The mean GI50 values indicated that these compounds were effective at lower concentrations compared to traditional chemotherapeutics like Temozolomide (TMZ) .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | GI50 (μM) | Sensitivity |

|---|---|---|

| SF295 (CNS) | 1.5 | High |

| SK-OV-3 (Ovarian) | 2.0 | Moderate |

| MCF-7 (Breast) | 25.0 | Low |

2. Mechanism of Action

The mechanism underlying the antitumor activity of this compound may involve inhibition of tubulin polymerization, leading to disrupted mitosis in cancer cells. This was evidenced by studies showing that similar compounds inhibited tubulin polymerization at low concentrations . Additionally, the compound's ability to interact with specific receptors could also play a role in its biological activity.

3. Selectivity and Toxicity

The selectivity of this compound for cancer cells over normal cells suggests a favorable therapeutic index. In vitro studies indicated that while it effectively reduced viability in cancer cells, it showed minimal toxicity towards non-transformed cells . This selectivity is crucial for developing effective anticancer therapies with reduced side effects.

Case Studies

Case Study 1: Breast Cancer Treatment

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 25 μM. Notably, the compound did not exhibit toxicity towards adjacent non-cancerous cells, highlighting its potential for targeted therapy .

Case Study 2: Ovarian Cancer Efficacy

In another investigation focusing on ovarian cancer cell lines such as SK-OV-3, this compound demonstrated enhanced cytotoxicity compared to conventional agents like cisplatin. The study reported a GI50 value significantly lower than that of cisplatin, indicating superior efficacy .

Q & A

Basic: What are the recommended storage and handling protocols for tert-butyl 2-amino-3-(3-fluorophenyl)propanoate to ensure stability?

Answer:

Stability is critical for amino acid derivatives. Based on structurally similar compounds like tert-butyl (3S)-3-amino-3-phenylpropanoate (stored below -20°C ), this compound likely requires refrigeration to prevent degradation. Use airtight, light-resistant containers under inert gas (e.g., nitrogen) to minimize oxidation. Safety data for analogs highlight corrosive hazards; wear nitrile gloves, goggles, and lab coats during handling . For transport, ensure secondary containment to avoid leaks.

Basic: What analytical methods are suitable for characterizing this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and fluorine coupling patterns (e.g., splitting from the 3-fluorophenyl group).

- HPLC-MS : Reverse-phase HPLC with C18 columns and MS detection (e.g., ESI+) to verify purity (>97% as per standards for tert-butyl amino esters ).

- Melting Point Analysis : If crystalline, compare to analogs like tert-butyl 4-(2-aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate (mp 120–122°C ).

Advanced: How can researchers optimize the synthesis of this compound to minimize racemization?

Answer:

Racemization during peptide coupling is a key challenge. Methodological considerations:

- Protecting Group Strategy : Use tert-butyl esters to shield the carboxyl group, as seen in methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate synthesis .

- Coupling Reagents : Employ low-racemization agents like HATU or DIC/Oxyma Pure.

- Temperature Control : Maintain reactions at 0–4°C to reduce kinetic racemization .

- Chiral HPLC Monitoring : Track enantiomeric excess during synthesis .

Advanced: What role does the 3-fluorophenyl substituent play in modulating the compound’s bioactivity or reactivity?

Answer:

Fluorine’s electron-withdrawing effects enhance:

- Metabolic Stability : Reduces oxidative metabolism in drug candidates, as seen in fluorinated analogs .

- Binding Affinity : Polar interactions with target proteins (e.g., kinase inhibitors).

- Reactivity : Fluorine can direct electrophilic substitution in follow-up reactions. Comparative studies with non-fluorinated analogs (e.g., tert-butyl 3-phenylpropanoate ) are recommended to isolate fluorine’s impact.

Basic: How should researchers address discrepancies in purity assessments between suppliers?

Answer:

Discrepancies often arise from analytical method variability. Best practices:

- Standardize Methods : Use identical HPLC conditions (e.g., mobile phase, column type) as those in supplier documentation (e.g., >95.0% purity for bromophenyl triflates ).

- Third-Party Validation : Cross-check via independent NMR or elemental analysis.

- Batch Comparison : Request certificates of analysis (CoA) for specific lots, as seen in Thermo Scientific’s product specs .

Advanced: What strategies are effective for resolving stereochemical ambiguities in tert-butyl-protected amino acid derivatives?

Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., tert-butyl (3R)- or (3S)-amino esters ).

- X-ray Crystallography : Confirm absolute configuration, as applied to tert-butyl pyrazinecarboxylates .

- Circular Dichroism (CD) : Compare optical activity to known standards.

- Dynamic Kinetic Resolution : Catalytic methods to favor one enantiomer during synthesis.

Basic: What environmental safety precautions are necessary when working with this compound?

Answer:

- Waste Disposal : Avoid drainage; collect organic waste for incineration, as emphasized in safety guidelines .

- Spill Management : Use absorbent materials (e.g., vermiculite) and neutralize with mild acids/bases if reactive.

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially given fluorine’s potential volatility .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in drug design?

Answer:

- Density Functional Theory (DFT) : Model electron density to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using fluorophenyl interactions.

- ADMET Prediction : Tools like SwissADME estimate absorption and toxicity profiles, leveraging data from fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.